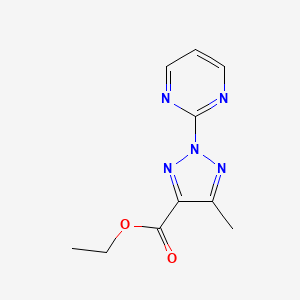
(2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: is a heterocyclic compound that belongs to the class of pyridines and pyrrolidines It is characterized by the presence of an ethylthio group attached to a pyridine ring, which is further connected to a pyrrolidine ring and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The starting material, 2-bromo-3-ethylthiopyridine, is reacted with a suitable nucleophile to introduce the ethylthio group.
Formation of the Pyrrolidine Ring: The intermediate is then subjected to a cyclization reaction to form the pyrrolidine ring.
Introduction of the Phenylmethanone Group: The final step involves the acylation of the pyrrolidine ring with benzoyl chloride to introduce the phenylmethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: Used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The ethylthio group and the pyridine ring can interact with enzymes or receptors, leading to modulation of their activities. The phenylmethanone group can further enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(methyl)methanone
Comparison:
- Structural Differences: The presence of different substituents (e.g., methylthio vs. ethylthio) can lead to variations in chemical reactivity and biological activity.
- Unique Features: (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which can result in distinct properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H20N2OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[2-(2-ethylsulfanylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H20N2OS/c1-2-22-17-15(10-6-12-19-17)16-11-7-13-20(16)18(21)14-8-4-3-5-9-14/h3-6,8-10,12,16H,2,7,11,13H2,1H3 |
InChI Key |
RMXZTDMPALRYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


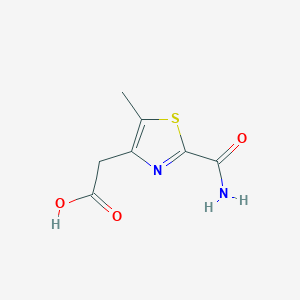
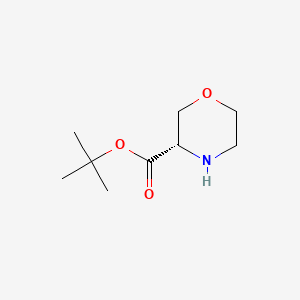
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
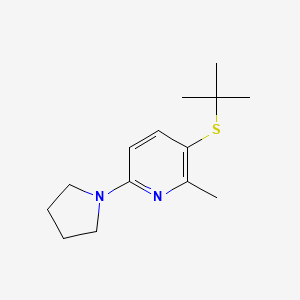
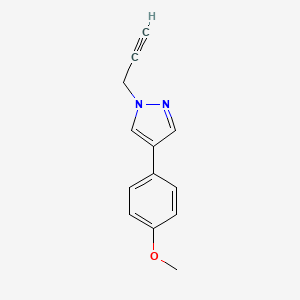

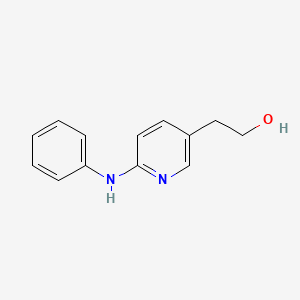
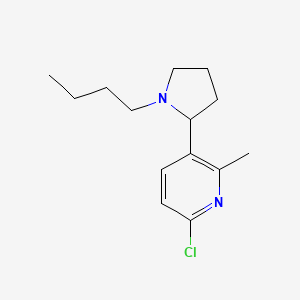
![6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11800359.png)
![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)

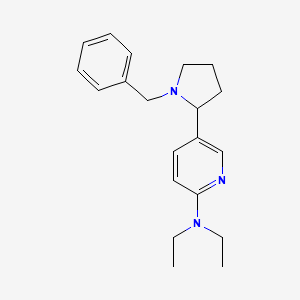
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)
